7-methoxy-3-methyl-5-Benzofurancarboxaldehyde
Overview
Description
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 3rd position, and a formyl group at the 5th position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-methyl-5-Benzofurancarboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxybenzofuran and 3-methylbenzofuran.
Formylation Reaction: The formylation of the benzofuran ring is achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the desired position.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), Sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: 7-methoxy-3-methyl-5-benzofurancarboxylic acid
Reduction: 7-methoxy-3-methyl-5-benzofuranmethanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Scientific Research Applications
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-methoxy-3-methyl-5-Benzofurancarboxaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to target proteins, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2-benzofurancarboxylic acid
- 3-methylbenzofuran
- 5-formylbenzofuran
Uniqueness
7-methoxy-3-methyl-5-Benzofurancarboxaldehyde is unique due to the specific arrangement of functional groups on the benzofuran ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methoxy-3-methyl-1-benzofuran-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-11-9(7)3-8(5-12)4-10(11)13-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFEVXGUFGWDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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